molecular formula C24H32N2O B1679138 2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide CAS No. 149838-21-1

2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide

Cat. No. B1679138
CAS RN: 149838-21-1
M. Wt: 365.5 g/mol
InChI Key: BPZBEIHSHWNWTE-UHFFFAOYSA-N
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Description

This compound is a chemical compound . It has a molecular formula of C23H31N3O, an average mass of 365.512 Da, and a monoisotopic mass of 365.246704 Da .


Synthesis Analysis

The synthesis of piperazine derivatives, such as the one , has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific example of synthesis involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C23H31N3O . Unfortunately, more detailed structural information or analysis is not available in the search results.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, the synthesis methods mentioned earlier could provide some insight into the types of reactions this compound might undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results. Its molecular formula is C23H31N3O, and it has an average mass of 365.512 Da and a monoisotopic mass of 365.246704 Da .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide involves the reaction of 2-bromo-2-phenylpentanenitrile with 3-(2,6-dimethylpiperazin-1-yl)aniline followed by amidation with acetyl chloride.", "Starting Materials": [ "2-bromo-2-phenylpentanenitrile", "3-(2,6-dimethylpiperazin-1-yl)aniline", "acetyl chloride" ], "Reaction": [ "Step 1: Reaction of 2-bromo-2-phenylpentanenitrile with 3-(2,6-dimethylpiperazin-1-yl)aniline in the presence of a base such as potassium carbonate in DMF to form 2-[3-(2,6-dimethylpiperazin-1-yl)phenyl]-2-phenylpentanenitrile.", "Step 2: Hydrolysis of the nitrile group using hydrochloric acid or sodium hydroxide to form 2-[3-(2,6-dimethylpiperazin-1-yl)phenyl]-2-phenylpentanoic acid.", "Step 3: Amidation of the carboxylic acid with acetyl chloride in the presence of a base such as triethylamine in an organic solvent such as dichloromethane to form 2-[3-(2,6-dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide." ] }

CAS RN

149838-21-1

Product Name

2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide

Molecular Formula

C24H32N2O

Molecular Weight

365.5 g/mol

IUPAC Name

2-[3-(2,6-dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide

InChI

InChI=1S/C23H31N3O/c1-4-13-23(22(24)27,19-9-6-5-7-10-19)20-11-8-12-21(14-20)26-17(2)15-25-16-18(26)3/h5-12,14,17-18,25H,4,13,15-16H2,1-3H3,(H2,24,27)

InChI Key

BPZBEIHSHWNWTE-UHFFFAOYSA-N

SMILES

CCCC(C1=CC=CC=C1)(C2=CC(=CC=C2)N3C(CNCC3C)C)C(=O)N

Canonical SMILES

CCCC(C1=CC=CC=C1)(C2=CC(=CC=C2)N3C(CNCC3C)C)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

alpha-phenyl-N-(3-(2,6-dimethyl-1-piperizinyl)alpha-propyl)benzeneacetamide
PD 85639
PD-85639
PD85,639

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide
Reactant of Route 2
2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide
Reactant of Route 3
2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide
Reactant of Route 4
Reactant of Route 4
2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide
Reactant of Route 5
2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide
Reactant of Route 6
2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide

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